![molecular formula C25H23N3O5S B2928156 N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 851411-70-6](/img/structure/B2928156.png)
N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that belongs to the class of chromeno-pyridine derivatives. This compound is characterized by its unique structure, which includes a chromeno-pyridine core, a piperidinylsulfonyl group, and a benzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromeno-Pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno-pyridine core.
Introduction of the Piperidinylsulfonyl Group: The piperidinylsulfonyl group is introduced through a sulfonylation reaction, where a piperidine derivative reacts with a sulfonyl chloride in the presence of a base.
Attachment of the Benzamide Moiety: The final step involves the coupling of the chromeno-pyridine intermediate with a benzoyl chloride derivative to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C20H22N2O3S and features a unique chromeno-pyridine structure. This structural diversity contributes to its varied biological activities and potential for drug development.
Medicinal Chemistry
N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide has been investigated for its pharmacological properties, particularly in the following areas:
- Anticancer Activity : Research indicates that the compound may inhibit cancer cell proliferation through mechanisms involving the modulation of signaling pathways associated with cell growth and apoptosis. For example, studies have shown that derivatives of this compound can inhibit cyclooxygenase enzymes, which are implicated in cancer progression.
- Antibacterial Properties : The compound exhibits significant antibacterial activity against various strains of bacteria. Its mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with bacterial enzyme functions .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. It can participate in nucleophilic or electrophilic substitution reactions, making it useful for creating more complex molecules in medicinal chemistry and other fields.
Material Science
Due to its unique chemical properties, this compound is being explored for applications in developing new materials such as polymers and coatings. Its ability to form stable complexes with various substrates opens avenues for enhancing material properties like thermal stability and mechanical strength .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a lead compound for further development into anticancer drugs.
Case Study 2: Antibacterial Activity
In another study focusing on the antibacterial properties of this compound, researchers evaluated its efficacy against multi-drug resistant strains of Staphylococcus aureus. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, highlighting its potential as an alternative treatment option for antibiotic-resistant infections.
Mechanism of Action
The mechanism of action of N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-4-(morpholin-1-ylsulfonyl)benzamide
- N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Uniqueness
N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic compound derived from the chromeno[4,3-b]pyridine scaffold, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties.
Structure and Synthesis
The compound's structure features a chromeno[4,3-b]pyridine core linked to a piperidinyl sulfonamide group. The synthesis typically involves multi-step organic reactions that allow for the introduction of various functional groups to enhance biological activity.
1. Antimicrobial Activity
Research indicates that derivatives of chromeno[4,3-b]pyridine exhibit significant antimicrobial properties. For instance, compounds within this class have shown effectiveness against various bacterial strains and fungi. A study highlighted the inhibitory activity of certain chromeno derivatives against New Delhi metallo-β-lactamase 1, with an IC50 value of 87.9 μM, although other derivatives did not demonstrate notable antimicrobial activity at 10 μM concentrations .
2. Anticancer Activity
The anticancer potential of this compound is particularly promising. Chromeno[3,2-c]pyridine derivatives have been evaluated for their ability to inhibit tumor growth in various cancer cell lines such as breast (MCF-7), colon (HCT116), and ovarian (SK-OV-3) cancers. Some derivatives have shown strong inhibitory effects on monoamine oxidase B (MAO B), which is linked to cancer progression and neurodegenerative diseases .
3. Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In studies involving human neuroblastoma cell lines (SH-SY5Y), certain derivatives demonstrated the ability to improve cell viability impaired by amyloid-beta (Aβ) toxicity and prooxidant damage. This suggests a potential application in treating neurodegenerative diseases such as Alzheimer's .
The biological activities of this compound are largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Many derivatives act as inhibitors of MAO A and B, which are critical in regulating neurotransmitter levels and have implications in mood disorders and neurodegenerative diseases.
- Cellular Pathways : The modulation of signaling pathways involved in apoptosis and cell proliferation has been observed, contributing to the anticancer effects.
Case Studies
Several case studies have documented the efficacy of chromeno[4,3-b]pyridine derivatives:
Properties
IUPAC Name |
N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5S/c1-16-15-21(26-23-19-7-3-4-8-20(19)33-25(30)22(16)23)27-24(29)17-9-11-18(12-10-17)34(31,32)28-13-5-2-6-14-28/h3-4,7-12,15H,2,5-6,13-14H2,1H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSUNISWLSOKKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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